molecular formula C25H26ClN5O2S B10924880 N-(5-chloro-2-methylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

N-(5-chloro-2-methylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B10924880
M. Wt: 496.0 g/mol
InChI Key: GRLRXJKHWJGHKZ-UHFFFAOYSA-N
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Description

N~1~-(5-Chloro-2-methylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be incorporated through a thiolation reaction.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 5-chloro-2-methylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core or the pyrazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone or pyrazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in disease pathways.

    Pathways: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and varying functional groups.

Uniqueness

    Structural Features: The unique combination of the quinazolinone core, pyrazole ring, and sulfanyl group.

    Biological Activity: Distinct biological activities due to the specific arrangement of functional groups.

Properties

Molecular Formula

C25H26ClN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H26ClN5O2S/c1-16-9-10-19(26)14-22(16)27-23(32)15-34-25-28-21-8-5-4-7-20(21)24(33)30(25)11-6-12-31-18(3)13-17(2)29-31/h4-5,7-10,13-14H,6,11-12,15H2,1-3H3,(H,27,32)

InChI Key

GRLRXJKHWJGHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=CC(=N4)C)C

Origin of Product

United States

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